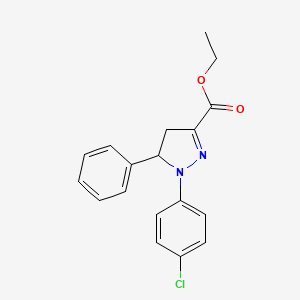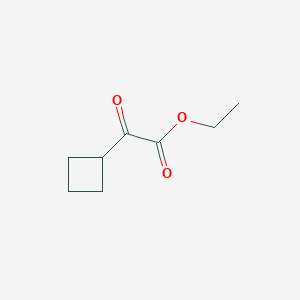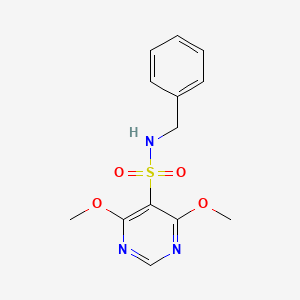![molecular formula C18H23N3O B3159179 6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] CAS No. 861207-95-6](/img/structure/B3159179.png)
6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole]
Descripción general
Descripción
6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Maillard Reaction Derivatives : New derivatives of 6-methoxy-tetrahydro-β-carboline, including 6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole], were prepared using the Maillard reaction with 5-methoxytryptamine and various aldehydes. The reaction conditions were optimized for maximum yield, and the resulting compounds were characterized using mass spectrometry techniques (Goh, Mordi, & Mansor, 2015).
Antioxidant and Cytotoxicity Properties
- Antioxidant and Cytotoxicity Analysis : A study investigating various 6-methoxytetrahydro-β-carboline derivatives, including the 6'-Methoxy derivative, demonstrated their antioxidant properties using DPPH, ABTS, and FRAP assays. These compounds, synthesized via the Maillard reaction, exhibited moderate antioxidant properties and varied cytotoxic activities on non-tumorous cell lines, suggesting potential for developing new antioxidants (Goh et al., 2015).
Structural Studies and Applications
- Molecular Structure Studies : The molecular structure of related azaspiro compounds, though not the exact 6'-Methoxy derivative, has been studied, providing insights into the structural characteristics of such compounds. This research contributes to understanding the physical and chemical properties of this class of compounds, which can be extrapolated to understand the 6'-Methoxy derivative better (Manjunath et al., 2011).
Pharmaceutical Applications
- Pharmaceutical Research : The synthesis of structurally related compounds has been explored for potential pharmaceutical applications. For example, the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones shows the versatility of these compounds in creating novel pharmaceutical agents, suggesting similar potential for the 6'-Methoxy derivative (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is the 5-hydroxytryptamine (5-HT) uptake system . This system plays a crucial role in the regulation of serotonin levels in the brain, which is involved in mood regulation and other neurological processes .
Mode of Action
The compound acts as an inhibitor of the 5-HT uptake system This leads to enhanced serotonin signaling .
Biochemical Pathways
The compound’s action on the 5-HT uptake system affects the serotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite, among others .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its absorption rate, metabolic stability, and its ability to cross the blood-brain barrier .
Result of Action
The inhibition of the 5-HT uptake system by this compound leads to an increase in serotonin levels in the synaptic cleft . This results in enhanced serotonergic signaling, which can have various effects at the molecular and cellular levels, depending on the specific neuronal circuits involved . For instance, it has been reported to exert antidepressant-like behavioral effects in rats .
Action Environment
Environmental factors such as the physiological state of the individual, the presence of other neurotransmitters or drugs, and genetic factors can influence the compound’s action, efficacy, and stability . For example, the presence of certain enzymes could affect the metabolism of the compound, thereby influencing its bioavailability and pharmacological effects .
Análisis Bioquímico
Biochemical Properties
6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . These interactions are primarily through binding, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes .
Molecular Mechanism
At the molecular level, 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at serotonin receptors, leading to either activation or inhibition of these receptors. This modulation can result in changes in gene expression and enzyme activity, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but its activity can diminish over extended periods .
Dosage Effects in Animal Models
The effects of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses have been associated with neurotoxicity and other adverse outcomes .
Metabolic Pathways
6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6’-Methoxy-2’,3’,4’,9’-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1’-pyrido[3,4-b]indole] is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localizations can enhance or inhibit its function, depending on the cellular context .
Propiedades
IUPAC Name |
6'-methoxyspiro[1-azabicyclo[2.2.2]octane-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-13-2-3-16-15(10-13)14-4-7-19-18(17(14)20-16)11-21-8-5-12(18)6-9-21/h2-3,10,12,19-20H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMKPIFLTXWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC34CN5CCC4CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B3159097.png)
![N-benzoyl-N'-[3-(dimethylamino)phenyl]thiourea](/img/structure/B3159103.png)
![2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B3159111.png)
![3-[2-Methyl-1-(phenylsulfonyl)propyl]-1,3-oxazolan-2-one](/img/structure/B3159119.png)
![Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-](/img/structure/B3159133.png)


![1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3159159.png)
![7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B3159161.png)
![5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3159165.png)

![2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3159194.png)
![propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B3159198.png)
